12-epi-LTB4

概要

説明

12-エピロイコトリエンB4は、炎症反応に関与するエイコサノイドの一種であるロイコトリエンです。これは、ロイコトリエンB4の異性体であり、12番目の炭素位置の立体化学が異なります。 この化合物は、免疫応答と炎症の調節における役割で知られています .

準備方法

合成経路と反応条件: 12-エピロイコトリエンB4は、酵素的および非酵素的プロセスの両方を通じて合成できます。酵素的経路には、ロイコトリエンA4ヒドロラーゼによるロイコトリエンA4への作用が含まれ、立体特異的に12®-ロイコトリエンB4を生成します。 ロイコトリエンA4の非酵素的加水分解は、12番目の炭素で50:50の混合物を生成しますが、主に6番目の炭素でトランスとなり、6-トランス-12-エピロイコトリエンB4が形成されます .

工業生産方法: この化合物は、通常、科学的研究のために少量生産されます .

化学反応の分析

反応の種類: 12-エピロイコトリエンB4は、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、生物学的システムにおけるその挙動と相互作用を研究するために不可欠です。

一般的な試薬と条件: 12-エピロイコトリエンB4の反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件には、多くの場合、化合物の安定性を確保するために、制御された温度とpHレベルが含まれます .

形成される主な生成物: 12-エピロイコトリエンB4の反応から形成される主な生成物は、特定の反応条件によって異なります。 たとえば、酸化はさまざまなヒドロキシ化誘導体の形成につながる可能性があり、還元はより単純な炭化水素構造をもたらす可能性があります .

科学研究の応用

12-エピロイコトリエンB4は、特に化学、生物学、医学の分野で、いくつかの科学研究の応用を持っています。 これは、炎症と免疫応答のメカニズムを研究し、炎症性疾患の潜在的な治療薬を開発するために使用されます .

化学では、12-エピロイコトリエンB4は、エイコサノイドの挙動とその他の分子との相互作用を研究するためのモデル化合物として役立ちます。生物学では、免疫応答に関与するシグナル伝達経路を調査するために使用されます。 医学では、12-エピロイコトリエンB4に関する研究は、喘息、関節炎、心血管疾患などの疾患に対する新しい治療法を開発することを目的としています .

科学的研究の応用

Internal Standard in Mass Spectrometry

One of the primary applications of 12-epi-LTB4 is as an internal standard in quantitative analyses using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry. The compound's stable isotopic variants, such as this compound-d4, are utilized to accurately quantify endogenous levels of LTB4 in biological samples . This application is crucial for studies investigating the role of leukotrienes in various physiological and pathological processes.

Modulating Immune Responses

Given its reduced activity at leukotriene receptors, this compound can serve as a modulator in studies examining immune responses. For instance, it may be used to explore how altered leukotriene signaling affects neutrophil function and migration during inflammatory responses . Understanding these dynamics can provide insights into potential therapeutic targets for inflammatory diseases.

Case Study: Insulin Resistance Mechanisms

In a study examining the role of leukotrienes in insulin resistance, researchers found that LTB4 directly inhibited insulin signaling pathways in hepatocytes and myocytes. While specific data on this compound were not reported, the findings highlight the importance of leukotriene signaling in metabolic diseases . This suggests that further investigation into this compound could reveal additional insights into its role in modulating these pathways.

Case Study: Neutrophil Functionality

Another study focused on neutrophil swarming behavior demonstrated that LTB4 is essential for effective immune responses. Although this research did not directly involve this compound, it underscores the relevance of leukotriene signaling in immune cell functionality . Future studies could explore whether this compound influences neutrophil behavior differently than LTB4.

Comparative Activity Table

| Compound | Receptor Activity | IC50 (mM) | Biological Role |

|---|---|---|---|

| LTB4 | High | ~0.5 | Potent chemotactic factor |

| This compound | Low | ~10 | Modulator; reduced inflammation |

作用機序

12-エピロイコトリエンB4の作用機序には、免疫細胞の表面にある特定の受容体との相互作用が含まれます。それは、炎症部位への白血球の活性化と動員に関与するロイコトリエンB4受容体1および2(BLT1およびBLT2)に結合します。 この結合は、炎症性メディエーターの放出と免疫応答の増幅につながるシグナル伝達イベントの連鎖をトリガーします .

類似の化合物との比較

類似の化合物:- ロイコトリエンB4

- 12(S)-ロイコトリエンB4

- 6-トランス-ロイコトリエンB4

独自性: 12-エピロイコトリエンB4は、その特定の立体化学のためにユニークであり、その異性体と比較して異なる生物学的活性を示します。 たとえば、ヒト好中球のロイコトリエンB4受容体に対する活性は、ロイコトリエンB4と比較して著しく低下しています . このユニークな特性により、ロイコトリエンとその受容体の構造活性相関を研究するための貴重なツールとなります .

類似化合物との比較

Similar Compounds:

- Leukotriene B4

- 12(S)-Leukotriene B4

- 6-trans-Leukotriene B4

Uniqueness: 12-epi Leukotriene B4 is unique due to its specific stereochemistry, which results in different biological activities compared to its isomers. For instance, it has significantly reduced activity for the leukotriene B4 receptor on human neutrophils compared to leukotriene B4 . This unique property makes it a valuable tool for studying the structure-activity relationships of leukotrienes and their receptors .

生物活性

Introduction

12-epi-LTB4 (12-epileukotriene B4) is a metabolite of leukotriene B4 (LTB4), which plays a significant role in inflammatory responses and immune system regulation. This compound is particularly notable for its involvement in chemotaxis, inflammation, and various metabolic processes. This article explores the biological activity of this compound, including its mechanisms of action, effects on immune cells, and implications in various pathological conditions.

This compound exerts its biological effects primarily through interaction with specific receptors, notably the BLT1 and BLT2 receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the actions of LTB4 and its analogs.

Key Mechanisms

- Chemotaxis : this compound promotes the migration of leukocytes, particularly neutrophils and macrophages, to sites of inflammation. This chemotactic activity is crucial for effective immune responses and tissue repair .

- Inflammatory Pathways : The compound activates various signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. It enhances the expression of adhesion molecules on endothelial cells, facilitating leukocyte adhesion and infiltration .

- Metabolic Effects : Recent studies indicate that this compound may influence metabolic processes such as insulin sensitivity. Inhibition of its receptor has shown potential in improving insulin resistance in models of obesity .

Immune Cell Activation

This compound significantly impacts neutrophil function. It enhances phagocytosis and reactive oxygen species (ROS) production, critical for pathogen clearance. The activation of 5-lipoxygenase (5-LO) in neutrophils by LTB4 is a pivotal step in this process .

Case Studies

- Neutrophil Swarming : A study demonstrated that restoring neutrophil swarming capabilities was linked to elevated levels of LTB4, highlighting its role in orchestrating localized immune responses during infections .

- Inflammatory Diseases : In patients with rheumatoid arthritis (RA), elevated levels of LTB4 were found in synovial fluid, correlating with disease severity. Clinical trials using LTB4 receptor antagonists showed promise in reducing inflammation and joint damage .

- Insulin Resistance Models : Research involving Ltb4r1 knockout mice revealed that these animals exhibited improved glucose tolerance and reduced inflammation when subjected to high-fat diets, suggesting a direct link between LTB4 signaling and metabolic dysfunction .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activities of this compound compared to LTB4:

| Biological Activity | This compound | LTB4 |

|---|---|---|

| Chemotaxis | Strong chemotactic activity | Strong chemotactic activity |

| Cytokine Production | Promotes inflammatory cytokines | Promotes inflammatory cytokines |

| Neutrophil Activation | Enhances phagocytosis | Enhances phagocytosis |

| Insulin Sensitivity | Impairs insulin sensitivity | Impairs insulin sensitivity |

| Role in Inflammatory Disease | Potential therapeutic target | Established role in RA and other diseases |

特性

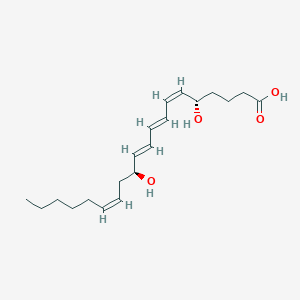

IUPAC Name |

(5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-CBBLYLIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017288 | |

| Record name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12(S)-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83709-73-3 | |

| Record name | 12-epi-LTB4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83709-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12(S)-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。